molecular formula C21H18N2O4S2 B5359265 methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5359265
M. Wt: 426.5 g/mol
InChI Key: GTDSMGZOLUVLOF-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Position 2: A 2-methoxybenzylidene group in the E configuration, contributing electron-donating methoxy substituents that influence electronic density and π-π interactions .
  • Position 6: A methyl ester, affecting solubility and metabolic stability compared to ethyl esters commonly reported in analogues .
  • Position 7: A methyl group, sterically stabilizing the fused thiazole-pyrimidine core .

Thiazolo[3,2-a]pyrimidines are pharmacologically significant, with documented anticancer, antimicrobial, and anti-inflammatory activities . The target compound’s structural features suggest enhanced bioavailability and target affinity due to its balanced electronic (methoxy) and hydrophobic (thiophene) substituents.

Properties

IUPAC Name

methyl (2E)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-12-17(20(25)27-3)18(15-9-6-10-28-15)23-19(24)16(29-21(23)22-12)11-13-7-4-5-8-14(13)26-2/h4-11,18H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDSMGZOLUVLOF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxybenzylidene group: This step involves the condensation of the thiazolopyrimidine core with a methoxybenzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impacts

Table 1: Substituent-Driven Properties of Selected Analogues
Compound ID R2 (Benzylidene) R5 Substituent Ester Group Key Findings Reference
Target Compound 2-Methoxy Thiophen-2-yl Methyl Enhanced aromatic interactions; potential bioactivity
Ethyl 5-(4-Bromophenyl) analogue None 4-Bromophenyl Ethyl Strong halogen bonding (C–Br···π); improved crystallinity
Ethyl 2,4-dimethoxy analogue 2,4-Dimethoxy (E)-2-Phenylvinyl Ethyl Extended conjugation improves UV absorption; π-stacking in crystal lattice
Ethyl 4-cyano analogue 4-Cyanobenzylidene 5-Methylfuran-2-yl Ethyl Electron-withdrawing cyano group increases reactivity; m.p. 213–215°C
Ethyl 2-fluorobenzylidene analogue 2-Fluorobenzylidene Phenyl Ethyl Fluorine-induced polarity enhances solubility; moderate cytotoxicity
Key Observations:
  • Benzylidene Modifications: Electron-donating groups (e.g., 2-methoxy, 2,4-dimethoxy) improve stability and π-π stacking, while electron-withdrawing groups (e.g., 4-cyano) increase electrophilicity .
  • R5 Substituents : Thiophen-2-yl (target) and 4-bromophenyl () enhance intermolecular interactions, but thiophene offers better metabolic resistance than brominated aromatics .

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic Data for Selected Compounds
Compound ID IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm) $^13$C NMR (δ, ppm) Crystal Packing Features Reference
Target Compound ~1710–1740 (est.) δ 7.29–8.01 (ArH) ~165–171 (C=O) Predicted π-π stacking; methoxy H-bonding
Ethyl 2,4,6-trimethyl analogue 1719 δ 2.24–7.94 165.48 (C=O) Planar core; dihedral angle 89.86° with phenyl
Ethyl 4-cyano analogue 2220 (CN) δ 8.01 (=CH) 117.54 (CN) Tight stacking via cyano dipole interactions
Key Observations:
  • IR Spectroscopy: All compounds show strong C=O stretches (~1710–1740 cm⁻¹), but cyano-substituted analogues exhibit additional CN peaks at ~2220 cm⁻¹ .
  • Crystallography : Methoxy and halogen substituents promote directional hydrogen bonding (C–H···O) and halogen-π interactions, respectively, stabilizing crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.